molecular formula C10H13ClO B3143347 1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene CAS No. 52287-17-9

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene

Cat. No. B3143347
CAS RN: 52287-17-9
M. Wt: 184.66 g/mol
InChI Key: MBKATRIQBRCTRM-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene” is an aromatic compound with a benzene ring, two methyl groups, and a chloroethoxy group attached. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (a six-membered ring with alternating double bonds) substituted with two methyl groups and one chloroethoxy group. The exact structure and the position of these substituents on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, and the chloroethoxy group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloroethoxy group and methyl groups) would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include studying its reactivity, investigating its potential uses in chemical synthesis, or exploring its interactions with biological systems .

properties

IUPAC Name

1-(2-chloroethoxy)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKATRIQBRCTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-ethoxy)-3,5-dimethyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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